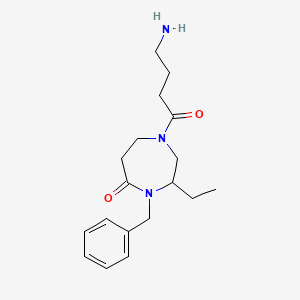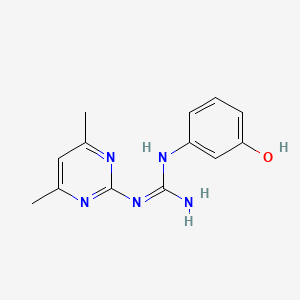
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor. This compound has been widely used in scientific research for its ability to induce specific pharmacological effects.
Mechanism of Action
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABAA receptor. It binds to the same site as benzodiazepines, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other compounds that bind to the same site.
Biochemical and physiological effects:
The GABAA receptor is an important target for many drugs that affect the central nervous system. 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been shown to modulate the activity of this receptor in various ways. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and it can also enhance the activity of GABA, the main inhibitory neurotransmitter in the brain.
Advantages and Limitations for Lab Experiments
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has several advantages and limitations for lab experiments. Its selectivity for the benzodiazepine site on the GABAA receptor makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, its effects are not limited to the GABAA receptor, and it can also interact with other receptors and ion channels in the brain. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513. One area of interest is the development of more selective antagonists for the benzodiazepine site on the GABAA receptor. Another area of interest is the investigation of the role of this receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the development of new drugs that target the GABAA receptor, based on the pharmacological effects of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513, is also an area of active research.
Synthesis Methods
The synthesis of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 involves the reaction of 4-amino-N-benzylbutanamide with ethyl 4-chloroacetoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 hydrochloride.
Scientific Research Applications
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been extensively used in scientific research to study the pharmacological effects of benzodiazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions.
properties
IUPAC Name |
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-16-14-20(17(22)9-6-11-19)12-10-18(23)21(16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNQBYGMKAVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)

![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)

![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
